molecular formula C13H19ClN2O5 B8463107 Diethyl 4-(2-Aminoethoxy)pyridine-2,6-dicarboxylate Hydrochloride

Diethyl 4-(2-Aminoethoxy)pyridine-2,6-dicarboxylate Hydrochloride

Cat. No. B8463107
M. Wt: 318.75 g/mol
InChI Key: KDPKJZMGCCMPKA-UHFFFAOYSA-N
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Patent
US09056914B2

Procedure details

To a solution of 2.64 g of diethyl 4-(2-tert-butoxycarbonylamino-ethoxy)-pyridine-2,6-dicarboxylate (described on page 101 of WO 07085930) in 27 ml of dioxane was added 20.7 ml of 4N hydrochloric acid in dioxane. The mixture was stirred for about 20 hours at room temperature and then concentrated under reduced pressure. The evaporation residue was taken up in about 70 ml of dioxane, and then concentrated again under reduced pressure. The operation was repeated 3×. The mixture was taken up in 50 ml of tert-butyl methyl ether and the suspension obtained was filtered through a sinter of porosity 4. The cake was washed with tert-butyl methyl ether, and dried in a desiccator under reduced pressure at room temperature. 2 g of diethyl 4-(2-amino-ethoxy)-pyridine-2,6-dicarboxylate monohydrochloride were obtained. 1H NMR (400 MHz, DMSO-ds): 1.35 (t, J=7.2 Hz, 6H); 3.26 (m, 2H); 4.39 (q, J=7.2 Hz, 4H); 4.45 (m, 2H); 7.77 (s, 2H); 8.16 (broad m, 3H). LC/MS (C): tr=2.39 min; [M+H]+: m/z 283.
Name
diethyl 4-(2-tert-butoxycarbonylamino-ethoxy)-pyridine-2,6-dicarboxylate
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
20.7 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([NH:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[N:15]=[C:14]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH:13]=1)=O)(C)(C)C.[ClH:28]>O1CCOCC1>[ClH:28].[NH2:8][CH2:9][CH2:10][O:11][C:12]1[CH:17]=[C:16]([C:18]([O:20][CH2:21][CH3:22])=[O:19])[N:15]=[C:14]([C:23]([O:25][CH2:26][CH3:27])=[O:24])[CH:13]=1 |f:3.4|

Inputs

Step One
Name
diethyl 4-(2-tert-butoxycarbonylamino-ethoxy)-pyridine-2,6-dicarboxylate
Quantity
2.64 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCCOC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
Name
Quantity
20.7 mL
Type
reactant
Smiles
Cl
Name
Quantity
27 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for about 20 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated again under reduced pressure
CUSTOM
Type
CUSTOM
Details
the suspension obtained
FILTRATION
Type
FILTRATION
Details
was filtered through a sinter of porosity 4
WASH
Type
WASH
Details
The cake was washed with tert-butyl methyl ether
CUSTOM
Type
CUSTOM
Details
dried in a desiccator under reduced pressure at room temperature

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
Cl.NCCOC1=CC(=NC(=C1)C(=O)OCC)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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